N,N'-Bis(salicylideneamino)ethane-manganese(II)
Overview
Description
Synthesis Analysis
The synthesis of manganese(II) and manganese(III) complexes with substituted N,N'-bis(salicylidene)ethane-1,2-diamine ligands involves the reaction of Mn(ClO4)2·6H2O with the ligand in ethanol. Depending on the substituents on the ligand, either manganese(II) or (III) complexes can be obtained. Electron-withdrawing substituents on the ligand favor the formation of manganese(II) complexes. These synthesis pathways reveal the impact of substituents and reaction conditions on the valency and type of complex formed (Bermejo et al., 1996).
Molecular Structure Analysis
Manganese(II) and (III) complexes exhibit diverse supramolecular structures despite retaining an octahedral manganese environment. Crystallographic characterizations have shown a wide variety of structures, influenced by the nature of the ligands and substituents. These structures range from dimeric to tetranuclear arrangements, highlighting the ligand's role in determining the complex's geometry and interactions (Bermejo et al., 1996).
Chemical Reactions and Properties
Manganese Schiff-base complexes participate in oxidation-reduction reactions, demonstrating the ability to catalyze the oxyfunctionalization of cyclohexane and the oxidation of secondary alcohols with high enantioselectivity. These reactions highlight the complexes' catalytic capabilities and potential in synthetic chemistry. The oxidation of the bis[1-hydroxy-2-(salicylideneamino)ethane]manganese(II) complex by molecular oxygen involves rapid oxidation to Mn(III) followed by a slower step to Mn(IV), showcasing the complex's redox behavior (Ganeshpure et al., 1996); (Sun, Wu, & Xia, 2007).
Physical Properties Analysis
The physical properties of these complexes, such as magnetic susceptibility and electronic spectra, are closely related to their molecular structures. Magnetic studies indicate varying degrees of magnetic interactions within the complexes, dependent on their specific structures and the nature of the manganese ions. These properties are crucial for understanding the complexes' behavior in different chemical environments and applications (Bermejo et al., 1996).
Chemical Properties Analysis
The chemical properties of N,N'-Bis(salicylideneamino)ethane-manganese(II) complexes, such as their reactivity with various reagents, reflect their versatility in chemistry. They exhibit a range of behaviors, from serving as catalysts in organic reactions to participating in electron transfer reactions. These properties underscore the potential of manganese Schiff-base complexes in catalysis and material science (Ganeshpure et al., 1996); (Sun, Wu, & Xia, 2007).
Scientific Research Applications
1. Complex Formation and Reactivity Studies
The reactivity of N,N'-Bis(salicylideneamino)ethane-manganese(II) complex towards various agents has been a subject of interest. For instance, Rocha, Nascimento, and Ferreira (1998) conducted kinetic studies on the oxidation of this complex by hydrogen peroxide, observing the formation of Mn(III) and Mn(IV) intermediates. This study provides insights into the complex's reactivity and potential applications in oxidation processes (Rocha, Nascimento, & Ferreira, 1998). Similarly, Rocha et al. (1999) explored the oxidation of the same complex by molecular oxygen, revealing the formation of Mn(III) and Mn(IV) complexes through different kinetic paths, which could have implications in various oxidation reactions (Rocha, Nascimento, & Ferreira, 1999).
2. Structural and Magnetic Studies
The structural and magnetic properties of complexes involving N,N'-Bis(salicylideneamino)ethane-manganese(II) have been extensively studied. Mikuriya, Yamato, and Tokii (1992) described the synthesis of a manganese(III) complex using a similar ligand, providing valuable information on the complex's crystal structure and magnetic susceptibilities. This research is crucial for understanding the magnetic properties of these complexes and their potential applications in magnetic materials (Mikuriya, Yamato, & Tokii, 1992).
3. Catalytic Applications
N,N'-Bis(salicylideneamino)ethane-manganese(II) complexes have been investigated for their catalytic properties. Ganeshpure, Tembe, and Satish (1996) studied the catalytic oxyfunctionalization of cyclohexane using manganese(II) complexes, including N,N'-ethylene bis(salicylideneaminato). These findings are significant for developing new catalytic systems for organic transformations (Ganeshpure, Tembe, & Satish, 1996).
4. Potential in Sensing Applications
The potential use of N,N'-Bis(salicylideneamino)ethane-manganese(II) complexes in sensing applications has been explored. Gupta, Singh, and Gupta (2006) developed a polyvinyl chloride membrane sensor using a Schiff base complex of N,N'-bis[2-(salicylideneamino)ethyl]ethane-1,2-diamine for selective detection of cerium ions. This research indicates the complex's utility in creating selective and sensitive sensors for specific metal ions (Gupta, Singh, & Gupta, 2006).
properties
IUPAC Name |
manganese(3+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2.ClH.Mn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;/h1-8,11-12,19-20H,9-10H2;1H;/q;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQGFROGWOHBAG-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cl-].[Mn+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClMnN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(salicylideneamino)ethane-manganese(II) | |
CAS RN |
53177-12-1 | |
Record name | N,N'-Bis(salicylideneamino)ethane-manganese(II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053177121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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